molecular formula C11H11ClN2O B1395266 6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile CAS No. 890100-88-6

6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile

Cat. No. B1395266
M. Wt: 222.67 g/mol
InChI Key: ZWCVEHGXDKIGSY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Catalytic Reactions : Yao et al. (2020) demonstrated the use of 5-oxohexanenitrile in palladium-catalyzed cascade reactions with arylboronic acids, leading to the synthesis of valuable pyridines. This research highlights the potential of compounds like 6-oxohexanenitrile in constructing pyridine derivatives, a crucial aspect in various chemical syntheses (Yao et al., 2020).

  • Synthesis of Key Intermediates : Tanaka et al. (2000) described the synthesis of (6-chloro-3-pyridyl)methylamine, a key intermediate in neonicotinoid insecticides, through selective hydrogenation of 6-chloro-3-pyridinecarbonitrile. The use of an improved Raney nickel catalyst was emphasized in this process (Tanaka, Nagasawa, & Sakamura, 2000).

  • Ligand Synthesis and Coordination Chemistry : Research by Ghaffarinia and Golchoubian (2005) involved the synthesis of phenol-based acyclic ligands, starting from 4-chlorophenol. These ligands, due to their structure, are significant in the field of coordination chemistry and metal complex formation (Ghaffarinia & Golchoubian, 2005).

  • Synthesis of Fluorescent Probes : Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridines, which are useful as fluorescent probes for mercury ion detection. This synthesis involved a reaction of β-lactam carbenes with 2-pyridyl isonitriles, demonstrating the relevance of pyridyl compounds in creating sensitive detection tools for environmental and biological applications (Shao et al., 2011).

  • Chemical Inhibitors : Research by Deck et al. (1999) showed the use of 3-alkyl-6-chloro-2-pyrones as selective inhibitors of pancreatic cholesterol esterase. The study highlights the potential pharmaceutical applications of chloropyridyl compounds in designing specific enzyme inhibitors (Deck et al., 1999).

  • Pesticide Development : Maienfisch et al. (2001) discussed the discovery of thiamethoxam, a second-generation neonicotinoid. This compound, derived from chloropyridinyl structures, represents a significant advancement in the field of insecticides, offering broad-spectrum activity against various pests (Maienfisch et al., 2001).

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properties

IUPAC Name

6-(4-chloropyridin-3-yl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-5-7-14-8-9(10)11(15)4-2-1-3-6-13/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVEHGXDKIGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699605
Record name 6-(4-Chloropyridin-3-yl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile

CAS RN

890100-88-6
Record name 6-(4-Chloropyridin-3-yl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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